molecular formula C10H7BrF3N3 B15335595 5-(4-Bromo-3-(trifluoromethyl)phenyl)-1H-pyrazol-3-amine

5-(4-Bromo-3-(trifluoromethyl)phenyl)-1H-pyrazol-3-amine

Cat. No.: B15335595
M. Wt: 306.08 g/mol
InChI Key: AFAOJUFMKFMIRR-UHFFFAOYSA-N
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Description

5-(4-Bromo-3-(trifluoromethyl)phenyl)-1H-pyrazol-3-amine is a chemical compound that belongs to the class of pyrazoles. This compound is characterized by the presence of a bromine atom and a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyrazole ring. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Bromo-3-(trifluoromethyl)phenyl)-1H-pyrazol-3-amine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate 1,3-dicarbonyl compound.

    Introduction of the Phenyl Ring: The phenyl ring with the bromine and trifluoromethyl substituents can be introduced through a Suzuki-Miyaura coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, the use of automated systems can improve the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(4-Bromo-3-(trifluoromethyl)phenyl)-1H-pyrazol-3-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

5-(4-Bromo-3-(trifluoromethyl)phenyl)-1H-pyrazol-3-amine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(4-Bromo-3-(trifluoromethyl)phenyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The presence of the bromine and trifluoromethyl groups can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-3-(trifluoromethyl)benzenesulfonamide
  • 3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride
  • 4-Bromo-3-(5’-Carboxy-4’-Chloro-2’-Fluorophenyl)-1-Methyl-5-Trifluoromethyl-Pyrazol

Uniqueness

5-(4-Bromo-3-(trifluoromethyl)phenyl)-1H-pyrazol-3-amine is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications, where specific reactivity and selectivity are required.

Properties

Molecular Formula

C10H7BrF3N3

Molecular Weight

306.08 g/mol

IUPAC Name

5-[4-bromo-3-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine

InChI

InChI=1S/C10H7BrF3N3/c11-7-2-1-5(3-6(7)10(12,13)14)8-4-9(15)17-16-8/h1-4H,(H3,15,16,17)

InChI Key

AFAOJUFMKFMIRR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=NN2)N)C(F)(F)F)Br

Origin of Product

United States

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